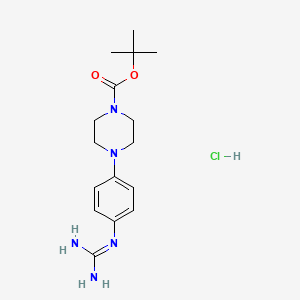

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound featuring a carbamimidamidophenyl (guanidine) substituent and a tert-butoxycarbonyl (Boc) protecting group. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or antimicrobial agents. Its hydrochloride salt form enhances solubility and stability for experimental handling .

Properties

Molecular Formula |

C16H26ClN5O2 |

|---|---|

Molecular Weight |

355.9 g/mol |

IUPAC Name |

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H25N5O2.ClH/c1-16(2,3)23-15(22)21-10-8-20(9-11-21)13-6-4-12(5-7-13)19-14(17)18;/h4-7H,8-11H2,1-3H3,(H4,17,18,19);1H |

InChI Key |

HXGZIVMCOIGXCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination-Cyclization Route from Diethanolamine

Diethanolamine serves as a cost-effective starting material. In the presence of thionyl chloride (SOCl₂), diethanolamine undergoes chlorination at 60–80°C to form bis(2-chloroethyl)amine. Excess SOCl₂ (3:1 molar ratio) ensures complete conversion, with reflux conditions (3–5 hours) achieving >90% yield. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH >10, sodium carbonate), yielding bis(2-chloroethyl) carbamic acid tert-butyl ester. Cyclization with aqueous ammonia (3:1 molar ratio) at 55–65°C generates N-Boc piperazine, isolated via ethyl acetate extraction and reduced-pressure distillation (overall yield: 68–72%).

Benzyl-Mediated Route with Sulfur Oxychloride

An alternative method employs benzyl chloride to temporarily protect piperazine intermediates. Diethanolamine reacts with benzyl chloride (1:1 molar ratio) under reflux, followed by chlorination with sulfur oxychloride (1.5:1 molar ratio). Cyclization with liquefied ammonia (3:1 molar ratio) and Boc protection using Boc anhydride (1:1 ratio) yields N-Boc piperazine after hydrogenolytic debenzylation (94% yield). This route reduces side reactions but requires hydrogenation infrastructure.

Hydrochloride Salt Formation

The final step involves protonation of the piperazine nitrogen with hydrochloric acid. The free base is dissolved in ethyl acetate, and concentrated HCl (36%) is added dropwise at 0–5°C. Precipitation of the hydrochloride salt occurs immediately, with filtration and drying under vacuum yielding a crystalline solid (91–94% recovery).

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

- Boc Group Stability : Acidic conditions during amidination require pH monitoring to prevent premature deprotection. Use of buffered solutions (pH 6–7) mitigates this risk.

- Byproduct Formation : Excess chlorinating agents (e.g., SOCl₂) generate HCl gas, necessitating scrubbers. In situ neutralization with sodium bicarbonate improves safety.

- Catalyst Costs : Pd-based catalysts in Buchwald-Hartwig reactions are minimized via ligand recycling systems, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or carbamimidamidophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically carried out in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorinated analogs (e.g., 1a/1b) exhibit instability in simulated gastric fluid (SGF), limiting oral bioavailability, whereas the target’s hydrochloride salt may improve gastrointestinal stability .

Stability and Handling

- The target’s hydrochloride salt form improves stability, similar to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride, which is stored at room temperature .

Biological Activity

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C_{15}H_{22}N_{4}O_{2}·HCl

- Molecular Weight : Approximately 355.9 g/mol

The unique combination of a tert-butyl group, a piperazine ring, and a carbamimidamidophenyl moiety contributes to its distinctive reactivity and biological profile. The presence of functional groups allows it to engage in various chemical reactions typical of amines and carboxylic acids.

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. It has shown effectiveness against Gram-positive bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

The compound's efficacy extends to biofilm-forming bacteria, which are often resistant to conventional antibiotics, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. Further research is required to elucidate the specific interactions at the molecular level.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C_{14}H_{22}N_{2}O_{2} | Contains an aminoethyl group instead of carbamimidamidophenyl |

| Tert-butyl 4-methylpiperazine-1-carboxylate | C_{13}H_{19}N_{3}O_{2} | Features a methyl group affecting steric properties |

| Di-tert-butyl piperazine-1,4-dicarboxylate | C_{16}H_{26}N_{2}O_{4} | Contains two carboxylic acid groups enhancing reactivity |

These comparisons illustrate how variations in functional groups can significantly alter biological activity and therapeutic potential.

Case Studies and Research Findings

Recent research has highlighted the compound's potential applications in various fields:

- Antimicrobial Therapy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, suggesting its viability as an alternative treatment for resistant infections.

- Biofilm Disruption : Another investigation focused on its ability to disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections where biofilm formation is prevalent.

- Synergistic Effects : Research also explored the synergistic effects when combined with other antibiotics, showing enhanced efficacy against resistant strains .

Q & A

Basic Research Question

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor decomposition via HPLC at 0, 24, and 48 hours. The carbamimidamide group is prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >150°C for Boc-protected piperazines) .

How can researchers profile the compound’s biological activity against potential targets (e.g., GPCRs or kinases)?

Advanced Research Question

- In Silico Screening : Perform molecular docking with GPCRs (e.g., dopamine D2/D3 receptors) using the carbamimidamide group as a hydrogen-bond donor .

- In Vitro Assays :

- SAR Studies : Compare activity with analogs lacking the carbamimidamide group to validate its role in target engagement .

What analytical methods are critical for characterizing impurities in synthesized batches?

Basic Research Question

- HPLC-DAD/MS : Detect and quantify impurities >0.1% using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

- ICP-MS : Screen for heavy metal residues (e.g., Pd from coupling reactions) with detection limits <1 ppm .

- 1H-NMR : Identify Boc-deprotection byproducts (e.g., tert-butyl alcohol) via integration of characteristic peaks at δ 1.4 ppm .

How should researchers design experiments to address low reproducibility in biological assays?

Advanced Research Question

- Source Variability : Pre-screen batches for purity (≥98% by HPLC) and confirm salt stoichiometry via elemental analysis .

- Assay Conditions :

- Data Normalization : Express results as % efficacy relative to a reference agonist/antagonist to minimize inter-experimental variability .

What computational tools are effective for predicting the compound’s ADMET properties?

Advanced Research Question

- Software : Use Schrödinger’s QikProp or SwissADME for logP, solubility, and permeability predictions. The carbamimidamide group may reduce BBB penetration due to high polarity .

- Metabolism : Simulate cytochrome P450 interactions with StarDrop’s WhichP450 module. Piperazine derivatives often undergo N-dealkylation .

How can researchers differentiate between on-target and off-target effects in phenotypic assays?

Advanced Research Question

- CRISPR Knockout Models : Generate target gene-knockout cell lines to confirm on-target activity .

- Proteome Profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target binding partners .

- Dose-Response Analysis : Compare EC50 values across related targets (e.g., D2 vs. 5-HT2A receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.